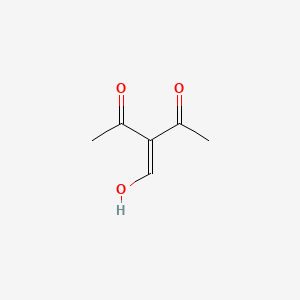
2-Acetyl-3-hydroxybut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-hydroxybut-2-enal is an organic compound with a unique structure that includes both an acetyl group and a hydroxy group attached to a butenal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetyl-3-hydroxybut-2-enal can be synthesized through various methods. One common approach involves the organocatalyzed Michael addition of boronic acids to a γ-hydroxy-α,β-unsaturated aldehyde . This method utilizes a resin-supported peptide catalyst, which has been shown to be effective in achieving high catalytic ability and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and asymmetric synthesis are likely employed. These methods ensure the production of the compound with high purity and yield, suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-3-hydroxybut-2-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-hydroxybut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in organocatalysis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Acetyl-3-hydroxybut-2-enal involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include enzymes and receptors that interact with its functional groups. Pathways involved in its action include Michael addition and aldol condensation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Acetyl-3-hydroxybut-2-enal is unique due to its combination of an acetyl group and a hydroxy group on a butenal backbone. This structure provides distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-(hydroxymethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,7H,1-2H3 |
InChI-Schlüssel |
FIUGGOBVJVFFCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CO)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


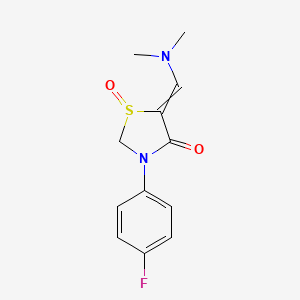
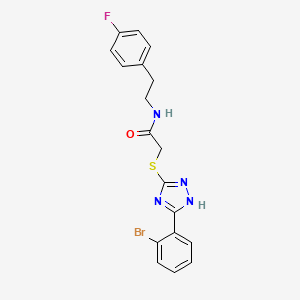
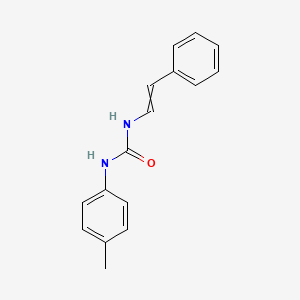


![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
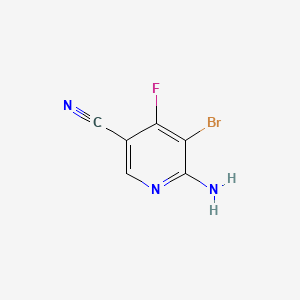
![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
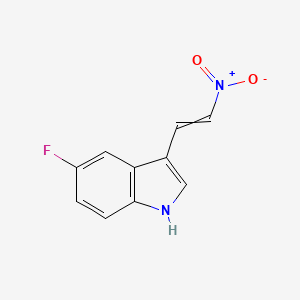
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)

